

Navigating the Landscape of CK2 Inhibition: A Comparative Guide to Anti-Proliferative Effects

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Compound of Interest		
Compound Name:	CK2-IN-14	
Cat. No.:	B15542664	Get Quote

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Protein Kinase CK2, a constitutively active serine/threonine kinase, has emerged as a significant therapeutic target in oncology due to its pivotal role in cell proliferation, survival, and apoptosis. While a multitude of CK2 inhibitors have been developed, a direct comparison of their anti-proliferative efficacy is often challenging due to variations in experimental conditions across different studies. This guide provides a comparative overview of the anti-proliferative effects of several prominent CK2 inhibitors, supported by available experimental data. Notably, a comprehensive search for "CK2-IN-14" did not yield any publicly available scientific literature or data, suggesting it may be an internal designation or a less-characterized compound. Therefore, this guide will focus on well-documented inhibitors: CX-4945 (Silmitasertib), SGC-CK2-1, TBB (4,5,6,7-Tetrabromobenzotriazole), and Quinalizarin.

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for the anti-proliferative effects of various CK2 inhibitors across different cancer cell lines. It is important to note that these values can vary depending on the cell line, assay method, and incubation time.



Inhibitor	Cell Line	Assay	IC50 (μM)	Reference
CX-4945 (Silmitasertib)	Jeko-1 (Mantle Cell Lymphoma)	Not Specified	2.30	[1]
Rec-1 (Mantle Cell Lymphoma)	Not Specified	0.76	[1]	_
Breast Cancer Cell Lines	Not Specified	1.71 - 20.01	[2]	_
HUVEC (Endothelial Cells)	Proliferation Assay	5.5	[2]	_
CLL (Chronic Lymphocytic Leukemia)	Viability Assay	<1		
HeLa (Cervical Cancer)	Viability Assay	Modest effect at 2.5 μM	[3]	_
MDA-MB-231 (Breast Cancer)	Viability Assay	Weaker effect than in HeLa	[3][4]	_
SGC-CK2-1	U-937 (Histiocytic Lymphoma)	Proliferation Assay	< 0.5	[5]
140 Cancer Cell Lines	Growth Inhibition	Micromolar range efficacy	[6]	_
HCT-116, U-87 MG	Proliferation Assay	No significant activity	[6][7]	
TBB (4,5,6,7- Tetrabromobenz otriazole)	Jurkat (T-cell Leukemia)	Not Specified	IC50 for CK2 is 0.9 μM	[8]
MCF-7 (Breast Cancer)	Proliferation Assay	32 - 37.5	[9]	_

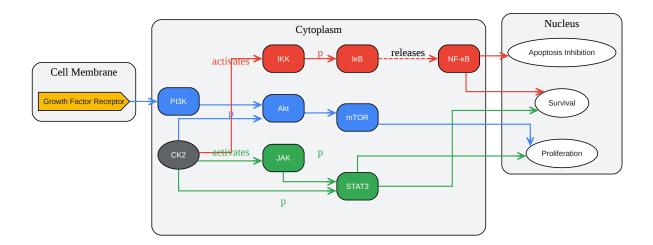


A549 (Lung Cancer)	Proliferation Assay	32 - 37.5	[9]	
Quinalizarin	ALL MOLT-4 (Leukemia)	MTT Assay	28.0	[10]
HCT116 (Colon Cancer)	MTT Assay	31.5	[10]	

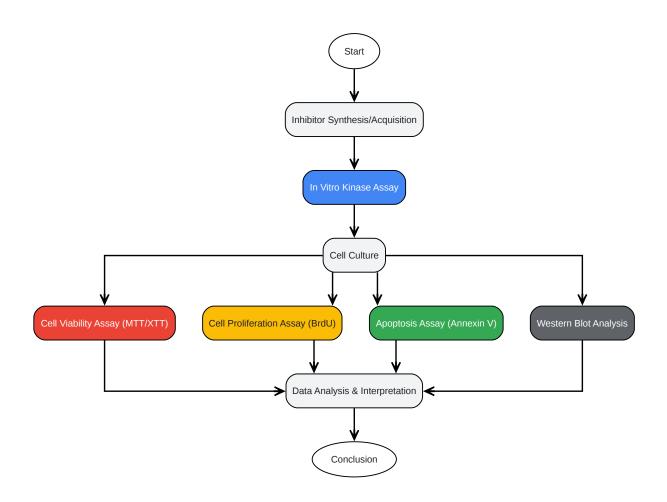
Deciphering the Mechanism: Impact on Signaling Pathways

CK2 exerts its pro-proliferative effects by phosphorylating a multitude of substrates within key signaling cascades. Inhibition of CK2, therefore, leads to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis. The primary signaling pathways affected by CK2 inhibitors include PI3K/Akt/mTOR, NF-kB, and JAK/STAT.[2][11][12][13][14]









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